molecular formula C12H10N2O2 B12999232 Methyl [2,4'-bipyridine]-6-carboxylate

Methyl [2,4'-bipyridine]-6-carboxylate

Cat. No.: B12999232
M. Wt: 214.22 g/mol
InChI Key: SPMLNKUWPNTSED-UHFFFAOYSA-N
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Description

Methyl [2,4’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive use in coordination chemistry. This compound is characterized by the presence of a methyl ester group at the 6-position of the bipyridine ring system, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2,4’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Negishi cross-coupling strategy, which involves the reaction of pyridyl halides with organozinc reagents in the presence of a palladium catalyst . Another approach is the Kröhnke method, which involves the reaction of pyridinium salts with α,β-unsaturated ketones followed by cyclization with ammonium acetate .

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include Suzuki, Stille, and Ullmann couplings, which allow for the formation of bipyridine structures under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl [2,4’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl [2,4’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates. The molecular targets include transition metal centers, and the pathways involved often relate to electron transfer processes and coordination chemistry .

Comparison with Similar Compounds

Methyl [2,4’-bipyridine]-6-carboxylate can be compared with other bipyridine derivatives such as:

These comparisons highlight the unique properties of methyl [2,4’-bipyridine]-6-carboxylate, particularly its ability to form stable metal complexes and its versatility in various chemical reactions.

Biological Activity

Methyl [2,4'-bipyridine]-6-carboxylate is a compound belonging to the bipyridine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a bipyridine structure with a carboxylate group at the 6-position and a methyl ester group. The molecular formula is C12H10N2O2C_{12}H_{10}N_{2}O_{2} with a molecular weight of 214.22 g/mol. The unique arrangement of functional groups allows for specific interactions with biological macromolecules.

1. Antimicrobial Activity

Bipyridine derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
S. aureus46.9 µg/mL
C. albicans7.8 µg/mL

Studies have demonstrated that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death .

2. Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells by affecting cell cycle progression and promoting cell death mechanisms.

  • Case Study: MCF-7 Breast Cancer Cells
    • Treatment with the compound resulted in significant inhibition of cell growth.
    • The compound was found to increase lactate dehydrogenase (LDH) levels in treated cells, indicating cytotoxic effects.
    • Flow cytometry analysis revealed an increased population of cells in the S phase of the cell cycle, suggesting that the compound interferes with DNA synthesis .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and metal chelation tests.

  • Findings:
    • The compound exhibited significant free radical scavenging activity comparable to standard antioxidants like vitamin C.
    • It demonstrated effective chelation of metal ions, which is crucial for reducing oxidative stress in biological systems .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • DNA Binding: Studies indicate that bipyridine derivatives can bind to DNA through groove binding mechanisms, influencing gene expression and cellular processes.
  • Protein Interaction: The compound's interaction with proteins such as bovine serum albumin (BSA) has been characterized using fluorescence spectroscopy, revealing quenching effects that suggest potential therapeutic applications in drug delivery systems .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 6-pyridin-4-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-4-2-3-10(14-11)9-5-7-13-8-6-9/h2-8H,1H3

InChI Key

SPMLNKUWPNTSED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC=NC=C2

Origin of Product

United States

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